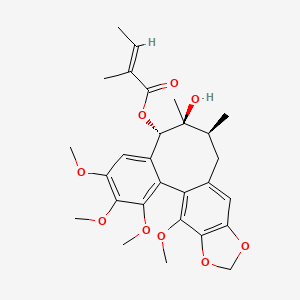

Gomisin B

説明

特性

IUPAC Name |

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGUPIVDQHHVMV-LSHKVNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64938-51-8 | |

| Record name | Schisantherin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064938518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Gomisin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B is a bioactive dibenzocyclooctadiene lignan demonstrating significant therapeutic potential. This document provides a comprehensive technical overview of its primary natural source, Schisandra chinensis (Turcz.) Baill., and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a practical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide includes quantitative data on lignan content, detailed experimental protocols, and graphical representations of the isolation workflow and relevant biological pathways to facilitate a deeper understanding and application of this knowledge.

Natural Source of this compound

This compound is naturally synthesized by plants of the Schisandraceae family, with the most significant and commercially utilized source being the fruit of Schisandra chinensis , a woody vine native to Northern China and the Russian Far East.[1] The fruit, often referred to as "Wu-Wei-Zi" (five-flavor berry), contains a rich diversity of bioactive lignans, including this compound (also known as Schisantherin B).[2] These compounds are predominantly concentrated in the seeds of the fruit.[3]

The concentration of this compound and other major lignans can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant analyzed.[1][4] The roots, for instance, have been found to contain higher concentrations of certain lignans like Gomisin D and Schisandrol B compared to the fruits.

Data Presentation: Lignan Content in Schisandra chinensis

The following table summarizes the content of major lignans found in the fruits of S. chinensis, providing a quantitative perspective on the phytochemical landscape from which this compound is isolated.

| Lignan | Synonym | Typical Content Range (mg/g of dry weight) | Reference(s) |

| Schisandrin | Schizandrin | 2.20 - 11.08 | |

| Schisantherin A | - | 2.26 - 6.36 | |

| Gomisin A | Schisandrol B | up to 3.44 (calculated from mg/100g) | |

| Deoxyschisandrin | Schisandrin A | up to 4.37 (calculated from mg/100g) | |

| This compound | Schisantherin B | Variable, often co-isolated with other lignans | |

| Gomisin N | Schisandrin B | Variable | |

| Gomisin C | - | up to 0.79 | |

| Gomisin G | - | up to 0.69 |

Isolation and Purification of this compound

The isolation of this compound from S. chinensis is a multi-step process involving extraction from the plant matrix followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction are often employed to improve efficiency and yield.

Extraction Methodologies

The primary step involves extracting the lignans from the dried, powdered fruits or seeds using an organic solvent. Ethanol is a commonly used solvent due to its efficiency and relatively low toxicity. Ultrasound-assisted extraction (UAE) has emerged as a superior alternative to conventional methods, significantly reducing extraction time and solvent consumption.

This protocol is based on optimized parameters for the extraction of Schisandrin B (a related lignan) and is applicable for this compound.

-

Preparation of Plant Material : Obtain dried fruits of Schisandra chinensis. Separate the seeds and pulverize them into a fine powder (e.g., passing through a 120-mesh sieve).

-

Solvent Preparation : Prepare an aqueous ethanol solution (e.g., 81-95% v/v).

-

Ultrasonic Extraction :

-

Place the powdered seeds into a flask.

-

Add the ethanol solvent at a specific liquid-to-solid ratio (e.g., 5 mL/g to 20 mL/g).

-

Immerse the flask in an ultrasonic bath with a set power (e.g., 223 W to 800 W).

-

Conduct the extraction for a specified duration (e.g., 30-70 minutes) at a controlled temperature (e.g., 60°C).

-

The extraction process can be repeated multiple times (e.g., three times) to maximize yield.

-

-

Post-Extraction Processing :

-

Combine the extracts from all cycles.

-

Filter the combined extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

-

| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional Solvent Extraction | Reference(s) |

| Solvent | 81-95% Ethanol | Ethanol, Methanol, Chloroform | |

| Temperature | 50 - 80 °C | Reflux Temperature | |

| Time | 30 - 70 minutes | 4 - 6 hours | |

| Efficiency | High, ~3.5 times more efficient | Lower | |

| Yield (Schisandrin B) | ~5.80 mg/g | Lower |

Purification by Column Chromatography

The crude extract contains a mixture of lignans and other phytochemicals. Silica gel column chromatography is the standard method for isolating and purifying individual compounds like this compound.

This protocol outlines a general procedure for the purification of lignans from the crude extract.

-

Column Preparation :

-

Select a glass column of appropriate size.

-

Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase solvent (e.g., petroleum ether).

-

Carefully pack the column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

-

Add a layer of sand on top of the silica to prevent disturbance during sample loading.

-

-

Sample Loading :

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

-

-

Elution :

-

Begin elution with a non-polar solvent system, such as petroleum ether or hexane.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as acetone or ethyl acetate. A common gradient is petroleum ether/acetone (e.g., starting from 95:5, v/v).

-

Collect fractions of the eluate continuously.

-

-

Fraction Analysis :

-

Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound) with high purity.

-

-

Final Purification :

-

Evaporate the solvent from the combined pure fractions to yield the isolated compound.

-

If necessary, recrystallize the compound from a suitable solvent system to obtain high-purity crystalline this compound. A purity of over 99% can be achieved.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

References

An In-Depth Technical Guide to Gomisin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological effects, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Schisantherin B, is a structurally complex natural product. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

| Synonyms | Schisantherin B, Wuweizi ester B | |

| CAS Number | 58546-55-7 | |

| Molecular Formula | C28H34O9 | |

| Molecular Weight | 514.56 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 97-99 °C | |

| Boiling Point | 638.6 °C (Predicted) | |

| Density | 1.28 g/cm³ | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), Chloroform. Insoluble in water.[1] | |

| Storage | Store at -20°C for long-term stability. |

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms are primarily associated with the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference(s) |

| This compound analogue (5b) | SIHA (Cervical Cancer) | Cytotoxicity Assay | 0.24 | [2] |

| Gomisin M2 | MDA-MB-231 (Triple-Negative Breast Cancer) | Alamar Blue Assay | 60 | [3] |

| Gomisin M2 | HCC1806 (Triple-Negative Breast Cancer) | Alamar Blue Assay | 57 | [3] |

| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | ~20 | [4] |

| Gomisin L1 | SKOV3 (Ovarian Cancer) | MTT Assay | ~60 | [4] |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound and related compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. The mechanisms underlying these effects involve the modulation of oxidative stress and apoptosis. For instance, this compound has been shown to improve cognitive dysfunction in animal models of Alzheimer's disease by inhibiting β-site APP-Cleaving Enzyme 1 (BACE1) and reducing neuronal apoptosis[2].

Anti-inflammatory Activity

This compound and its analogues exhibit significant anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory mediators. The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.

Antioxidant Properties

A key aspect of this compound's biological profile is its potent antioxidant activity. It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage. This antioxidant capacity is closely linked to the activation of the Nrf2 signaling pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Gomisin N, a related lignan, has been shown to inhibit the PI3K/Akt pathway in liver cancer cells, leading to reduced cell viability and induction of apoptosis[5][6]. This inhibition involves the downregulation of phosphorylated PI3K and Akt.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. Gomisin N has been demonstrated to enhance TNF-α-induced apoptosis by inhibiting the activation of NF-κB[7]. This is achieved by suppressing the activation of IKKα, a key kinase in the NF-κB cascade.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Gomisin N has been shown to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes[5]. This activation is linked to the phosphorylation of GSK3β, which in turn promotes the nuclear translocation of Nrf2.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for assays commonly used to evaluate the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

This protocol is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, NF-κB p65, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this compound and its analogues.

References

- 1. selleckchem.com [selleckchem.com]

- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gomisin Family: A Technical Guide to Their Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gomisin family of lignans, isolated from the fruits of Schisandra chinensis, has emerged as a promising source of novel anticancer agents. These dibenzocyclooctadiene lignans exhibit a range of cytotoxic and cytostatic effects against various cancer cell lines through diverse mechanisms of action. This technical guide provides an in-depth overview of the current understanding of how different Gomisin compounds exert their anticancer effects, with a particular focus on their impact on key signaling pathways, cell cycle regulation, and apoptosis. While research on Gomisin B itself is limited, this guide incorporates available data on its synthetic analogues, providing valuable insights into its potential therapeutic applications.

Core Mechanisms of Action

The anticancer activity of the Gomisin family is multifaceted, involving the modulation of critical cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of cell cycle arrest, triggering of apoptosis (programmed cell death), and inhibition of cancer cell proliferation and metastasis. These effects are orchestrated through the targeted disruption of key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various Gomisin compounds against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Gomisin Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Gomisin A | CT26 | Colorectal Carcinoma | ~50-100 | [1] |

| HT29 | Colorectal Adenocarcinoma | ~50-100 | [1] | |

| B16F10 | Melanoma | ~25-100 | [2] | |

| This compound Analogue (5b) | SIHA | Cervical Cancer | 0.24 | [3] |

| HeLa | Cervical Cancer | >10 | [3] | |

| A549 | Lung Cancer | >10 | [3] | |

| MCF-7 | Breast Cancer | >10 | [3] | |

| MDA-MB-231 | Breast Cancer | >10 | [3] | |

| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5-10 | [4] | |

| Gomisin J | MCF-7 | Breast Cancer | <10 µg/ml (antiproliferative) | [5][6] |

| MDA-MB-231 | Breast Cancer | <10 µg/ml (antiproliferative) | [5][6] | |

| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 | [7] |

| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | [7] | |

| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | ~57-60 | [8] |

| HCC1806 | Triple-Negative Breast Cancer | ~57-60 | [8] | |

| Gomisin N | HepG2 | Hepatocellular Carcinoma | Not specified | [9] |

| HCCLM3 | Hepatocellular Carcinoma | Not specified | [9] |

Detailed Signaling Pathways and Mechanisms

This compound Analogue (5b): Tubulin Polymerization Promotion

While direct studies on this compound are scarce, research on its synthetic triazole derivatives provides significant clues to its potential mechanism. The analogue 5b has been identified as a potent cytotoxic agent against cervical cancer cells (SIHA) with an IC50 value of 0.24 µM.[3] Mechanistic studies revealed that this analogue promotes tubulin polymerization , a mechanism distinct from many other tubulin inhibitors that cause depolymerization.[3] Docking studies suggest that compound 5b binds to the colchicine binding site on β-tubulin.[3] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase .[3]

Gomisin A: Induction of Apoptosis and Cell Cycle Arrest

Gomisin A has been shown to inhibit the proliferation of colorectal and melanoma cancer cells.[1][2] Its mechanism involves the induction of G0/G1 phase cell cycle arrest through the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] Furthermore, Gomisin A triggers caspase-dependent apoptosis mediated by the activation of the AMPK/p38 signaling pathway .[1] In melanoma cells, it also activates ERK and JNK pathways to induce apoptosis.[2]

Gomisin G: Inhibition of the AKT Signaling Pathway

Gomisin G demonstrates selective cytotoxicity against triple-negative breast cancer (TNBC) cells.[4][10] Its primary mechanism involves the potent inhibition of AKT phosphorylation , a critical node in cell survival and proliferation pathways.[4][10] This leads to a downstream reduction in phosphorylated retinoblastoma protein (Rb) and a proteasome-dependent decrease in Cyclin D1.[4][10] Consequently, Gomisin G induces G1 phase cell cycle arrest without triggering apoptosis.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Gomisin A ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival and metastatic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel this compound analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Gomisin B: A Deep Dive into Its Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Gomisin B, a lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory properties, focusing on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound and its related compounds, such as Gomisin A, J, M2, and N, exert their anti-inflammatory effects by targeting several critical signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Evidence also suggests a role in modulating Toll-like Receptor 4 (TLR4) signaling and potentially the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1][2][3][4] Gomisin compounds have been shown to significantly inhibit this pathway.[1][2][3]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5]

Gomisin A has been demonstrated to inhibit the nuclear translocation of NF-κB.[6] Furthermore, Gomisin J has been shown to reduce the levels of phosphorylated p65, a key subunit of NF-κB.[7] This inhibition of NF-κB activation leads to a downstream reduction in the expression and production of various inflammatory mediators.[1][5]

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is another crucial regulator of inflammation.[5][8] Various Gomisin compounds have been shown to suppress the phosphorylation of these key kinases.[5][8]

For instance, Gomisin A has been found to inhibit the LPS-induced phosphorylation of p38, ERK, and JNK in microglia.[1] Similarly, Gomisin J, Gomisin N, and Schisandrin C were found to block the phosphorylation of p38 MAPK, ERK1/2, and JNK in macrophages.[5][8] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the production of inflammatory mediators.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, playing a significant role in immune responses and inflammation.[9][10][11] Gomisin M2 has been shown to inhibit the phosphorylation of STAT1 in keratinocytes stimulated with TNF-α and IFN-γ.[2][12] This inhibition of the JAK-STAT pathway contributes to the amelioration of skin inflammation in models of psoriasis and atopic dermatitis.[2][13][14] Gomisin C has also been found to suppress the JAK2-STAT signaling pathway.[15]

References

- 1. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 5. sentosacy.com [sentosacy.com]

- 6. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway, immunodeficiency, inflammation, immune dysregulation, and inborn errors of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Gomisin B and its Potential Hepatoprotective Effects: A Literature Review for Drug Development Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating liver ailments. While the hepatoprotective effects of several lignans from Schisandra chinensis, particularly Gomisin A and Gomisin N, have been well-documented, research specifically focusing on this compound is limited. This technical guide provides a comprehensive review of the existing literature on the hepatoprotective effects of gomisins, with a primary focus on the closely related and well-studied Gomisin A and Gomisin N, to infer the potential mechanisms and therapeutic utility of this compound. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key findings, detailing experimental protocols, and outlining the molecular pathways involved in the hepatoprotective actions of this class of compounds.

Hepatoprotective Effects of Gomisins: A Summary of Preclinical Evidence

The hepatoprotective activity of gomisins has been evaluated in various in vivo and in vitro models of liver injury, primarily those induced by carbon tetrachloride (CCl4) and ethanol. These studies consistently demonstrate the ability of gomisins to mitigate liver damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.

In Vivo Studies

Animal models of liver injury provide crucial insights into the physiological effects of gomisins. The most commonly used models involve the administration of hepatotoxins like CCl4 and ethanol to induce liver damage that mimics human liver diseases.

Table 1: Summary of In Vivo Studies on the Hepatoprotective Effects of Gomisins

| Compound | Animal Model | Hepatotoxin | Dosage of Gomisin | Key Findings | Reference |

| Gomisin A | Rats | CCl4 | 10 or 30 mg/kg/day (oral) | Increased serum biochemical parameters, suppressed fibrosis, accelerated liver repair and regeneration. | [1] |

| Gomisin A | Rats | CCl4 | Pretreatment | Prevented the increase in ALT and AST, reduced histological lesions, decreased lipid peroxidation, and increased superoxide dismutase activity. | [1] |

| Gomisin A | Mice | D-galactosamine/LPS | 25, 50, 100, and 200 mg/kg (intraperitoneal) | Attenuated the increase in serum aminotransferases and lipid peroxidation, decreased mortality, reduced mitochondrial swelling, attenuated TNF-α elevation and caspase-3 activation, and decreased apoptotic cells. | [2] |

| Gomisin N | Mice | Chronic-binge ethanol | 5 or 20 mg/kg | Significantly reduced hepatic steatosis, lowered serum AST and ALT, inhibited CYP2E1 expression and activity, enhanced antioxidant genes and glutathione levels, and lowered inflammation gene expression. | [3][4] |

In Vitro Studies

In vitro studies using primary hepatocytes and liver cell lines allow for the detailed investigation of the molecular mechanisms underlying the hepatoprotective effects of gomisins.

Table 2: Summary of In Vitro Studies on the Hepatoprotective Effects of Gomisins

| Compound | Cell Line | Inducing Agent | Concentration of Gomisin | Key Findings | Reference |

| Gomisin A | Cultured rat hepatocytes | Deoxycholic acid | Not specified | Inhibited the release of transaminases. | [5] |

| Gomisin N | HepG2 cells | Ethanol (50 or 100 µM) | 50 or 100 µM | Decreased lipogenesis gene expression, increased fatty acid oxidation gene expression, prevented triglyceride accumulation, inhibited ROS generation, and suppressed inflammatory gene expression. | [3] |

| Gomisin N | HepG2 cells | Palmitic acid | Not specified | Decreased expression of inflammatory and lipogenic genes. | [6] |

| Gomisin N | Raw 264.7 cells | Lipopolysaccharide (LPS) | Not specified | Reduced nitric oxide production and the expression and secretion of pro-inflammatory cytokines. | [7] |

Core Mechanisms of Hepatoprotection

The protective effects of gomisins on the liver are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Effects

Gomisins have demonstrated potent antioxidant properties. They can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[1] For instance, Gomisin N was found to enhance the levels of antioxidant genes and glutathione in the liver of ethanol-fed mice.[4]

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. Gomisins exert significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][8] By suppressing the activation of NF-κB, Gomisin A and N inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of hepatocytes is a central feature of many liver diseases. Gomisin A has been shown to protect against apoptosis by attenuating the activation of caspase-3, reducing the number of apoptotic cells, and inhibiting DNA fragmentation in a D-galactosamine/LPS-induced liver failure model.[2]

Key Signaling Pathways Modulated by Gomisins

The hepatoprotective effects of gomisins are mediated by their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a central role in regulating cellular energy metabolism and has been implicated in the protective effects of Gomisin N against alcoholic liver disease.[3] Gomisin N administration promotes the activation of the SIRT1-AMPK signaling pathway in the liver of ethanol-fed mice.[3] This activation leads to a reduction in the expression of genes involved in lipogenesis and an increase in the expression of genes related to fatty acid oxidation, thereby preventing hepatic steatosis.[3]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In the context of liver injury, hepatotoxins can activate NF-κB, leading to the transcription of pro-inflammatory genes. Gomisin A and N have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[1][8] This inhibition involves preventing the degradation of IκB, the inhibitory protein of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress. The MAPK family includes ERK, JNK, and p38. In the context of liver injury, the activation of these kinases can lead to both cell survival and apoptosis. Gomisin A has been shown to differentially regulate the MAPK signaling pathway in CCl4-induced liver and kidney injury, suggesting a complex role in modulating cellular fate.[9]

Detailed Experimental Protocols

To facilitate further research and replication of key findings, this section provides a detailed overview of the experimental methodologies employed in the cited literature.

In Vivo Models of Liver Injury

-

Carbon Tetrachloride (CCl4)-Induced Liver Injury:

-

Animals: Male Sprague-Dawley rats.[1]

-

Induction of Injury: A single intraperitoneal injection of CCl4 (e.g., 1.0 ml/kg body weight) diluted in olive oil.[1]

-

Gomisin Administration: Oral gavage of Gomisin A (e.g., 10 or 30 mg/kg/day) for a specified period before and/or after CCl4 administration.[1]

-

Assessment: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), histological examination of liver tissue for necrosis and fibrosis, and determination of hepatic lipid peroxidation and antioxidant enzyme activity.[1]

-

-

Ethanol-Induced Liver Injury:

-

Animals: Male C57BL/6 mice.[3]

-

Induction of Injury: Chronic-binge ethanol feeding model. Mice are fed a liquid diet containing ethanol for a period (e.g., 10 days), followed by a single gavage of ethanol.[3]

-

Gomisin Administration: Oral gavage of Gomisin N (e.g., 5 or 20 mg/kg) during the ethanol feeding period.[3]

-

Assessment: Measurement of serum ALT and AST, liver-to-body weight ratio, hepatic triglyceride levels, histological analysis (H&E and Oil Red O staining), and molecular analysis of genes and proteins related to lipid metabolism, oxidative stress, and inflammation.[3]

-

In Vitro Models of Hepatotoxicity

-

Hepatocyte Culture and Treatment:

-

Cell Line: Human hepatoma cell line HepG2 or primary rat hepatocytes.[3][5]

-

Induction of Injury: Incubation with ethanol (e.g., 50 or 100 mM) or palmitic acid to induce steatosis and inflammation.[3][6]

-

Gomisin Treatment: Pre-treatment with various concentrations of Gomisin N (e.g., 50 or 100 µM) for a specified time before the addition of the inducing agent.[3]

-

Assessment: Measurement of intracellular triglyceride content, reactive oxygen species (ROS) production, and the expression of genes and proteins involved in lipogenesis, fatty acid oxidation, and inflammation using techniques such as qPCR and Western blotting.[3]

-

The Case for this compound: A Call for Further Research

While this review has extensively covered the hepatoprotective effects of Gomisins A and N, the literature specifically on this compound remains sparse. Given the structural similarity among these dibenzocyclooctadiene lignans, it is highly probable that this compound shares similar protective mechanisms against liver injury.

Hypothesized Mechanisms of Action for this compound:

-

Antioxidant Activity: this compound likely possesses free radical scavenging properties and the ability to enhance endogenous antioxidant defenses.

-

Anti-inflammatory Effects: It is plausible that this compound can modulate inflammatory pathways, particularly by inhibiting NF-κB activation.

-

Modulation of Metabolic Pathways: this compound may regulate lipid metabolism through the activation of the AMPK/SIRT1 pathway, similar to Gomisin N.

The lack of specific data on this compound presents a significant opportunity for future research. Studies designed to directly evaluate the hepatoprotective effects of this compound in established in vivo and in vitro models are warranted. Such investigations should aim to:

-

Determine the efficacy of this compound in preventing and treating liver injury induced by various hepatotoxins.

-

Elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.

-

Compare the potency and efficacy of this compound with other well-characterized gomisins like A and N.

-

Investigate the pharmacokinetic and pharmacodynamic properties of this compound.

Conclusion

The available scientific literature strongly supports the hepatoprotective potential of gomisins, a class of lignans from Schisandra chinensis. Gomisin A and Gomisin N have been shown to effectively mitigate liver damage in preclinical models through their potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated by the modulation of key signaling pathways such as AMPK/SIRT1 and NF-κB. Although direct evidence for this compound is currently lacking, its structural similarity to other active gomisins suggests that it is a promising candidate for further investigation as a hepatoprotective agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel treatments for liver diseases. Further focused research on this compound is crucial to unlock its full potential in the field of hepatology.

References

- 1. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of gomisin A on immunologic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

Gomisin B: A Comprehensive Technical Overview of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for conditions such as Alzheimer's disease and ischemic stroke.

Neuroprotective Effects of this compound and Related Lignans

This compound has demonstrated noteworthy neuroprotective activities in preclinical studies. Research using the APP/PS1 transgenic mouse model of Alzheimer's disease has shown that this compound can significantly improve cognitive dysfunction.[1] Its therapeutic effects are attributed to a multi-faceted mechanism that includes the inhibition of β-site APP-Cleaving Enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides, and the mitigation of oxidative stress and neuronal apoptosis.[1]

While specific quantitative data for this compound is emerging, studies on related gomisins, such as Gomisin J and Gomisin N, provide valuable insights into the potential dose-dependent efficacy and molecular interactions of this class of compounds.

Quantitative Data on Gomisin Analogs

The following tables summarize the available quantitative data for Gomisin J and Gomisin N, which are structurally similar to this compound and exhibit comparable neuroprotective mechanisms. This data serves as a valuable proxy for understanding the potential potency and efficacy of this compound.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Gomisin J | t-BHP-induced cytotoxicity | HT22 | EC50 | 43.3 ± 2.3 μM | [2] |

Table 1: In Vitro Neuroprotective Activity of Gomisin J.

| Compound | Model | Treatment | Key Findings | Reference |

| Gomisin J | MCAO/R rat model | 20, 40, 80 mg/kg | Dose-dependently reduced neurological deficit scores, cerebral infarction, and brain water content. Significantly rescued neuron survival in the hippocampus. | [3] |

| Gomisin N | MCAO/R mouse model & OGD/R in PC12 cells | Not specified | Significantly improved neurological and locomotor function, reduced cerebral infarct volume. | [4] |

| Gomisin N | Alzheimer's disease rat and mouse models | 8 weeks | Significantly improved learning and memory, reduced Aβ plaque area. | [5] |

Table 2: In Vivo Neuroprotective Effects of Gomisin J and N.

| Compound | Target Protein/Pathway | Cell/Tissue | Effect | Reference |

| Gomisin J | Bcl-XL | Ischemic rat brain tissue | Increased expression | [3] |

| Gomisin J | Cleaved caspase-3, Bax | Ischemic rat brain tissue | Reduced levels | [3] |

| Gomisin J | Nrf2, HO-1 | Ischemic rat brain tissue | Enhanced nuclear translocation and expression | [3] |

| Gomisin N | p-PI3K/PI3K, p-AKT/AKT, p-mTOR/mTOR | OGD/R-induced PC12 cells | Dramatically boosted expression ratios | [4] |

| Gomisin N | Nrf2, p-GSK3βSer9/GSK3β, NQO1, HO-1 | H2O2-injured SHSY-5Y/APPswe cells | Significantly upregulated expression | [5] |

Table 3: Modulation of Signaling Pathways by Gomisin J and N.

Core Signaling Pathways

This compound and its analogs exert their neuroprotective effects through the modulation of several critical signaling pathways. The primary pathways identified are the Nrf2/ARE antioxidant response pathway and the PI3K/Akt survival pathway.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gomisins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription and a subsequent reduction in oxidative damage. Studies on Gomisin J and N have demonstrated their ability to enhance Nrf2 nuclear translocation and upregulate HO-1 expression.[3][5]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets to promote cell survival. One key mechanism is the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2. Furthermore, Akt can activate mTOR, which plays a role in cell growth and autophagy regulation. Gomisin N has been shown to activate the PI3K/Akt/mTOR pathway, leading to the suppression of autophagy and enhanced cell viability in models of ischemic stroke.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound and its analogs.

In Vivo Alzheimer's Disease Model

-

Animal Model: APP/PS1 double transgenic mice are commonly used. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[1]

-

Treatment: this compound is typically administered via oral gavage.

-

Behavioral Assessment:

-

Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.

-

Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior. Total distance moved and time spent in the center of the arena are recorded.[1]

-

Histological and Biochemical Analyses

-

Nissl Staining:

-

Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.

-

Dehydrate the brains in a graded sucrose solution series.

-

Section the brains using a cryostat.

-

Mount sections on slides and stain with a Nissl stain solution (e.g., cresyl violet).

-

Dehydrate the stained sections through a graded ethanol series and clear with xylene.

-

Coverslip and image under a microscope to assess neuronal morphology and count surviving neurons.[1]

-

-

Thioflavin-S Staining for Amyloid Plaques:

-

Use brain sections prepared as for Nissl staining.

-

Incubate sections in a Thioflavin-S solution.

-

Differentiate in a series of ethanol solutions to reduce background staining.

-

Wash with distilled water and coverslip with a fluorescent mounting medium.

-

Visualize amyloid plaques using a fluorescence microscope.[1]

-

-

ELISA for Amyloid-β Levels:

-

Homogenize brain tissue in a suitable lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Use a commercial ELISA kit specific for Aβ40 and Aβ42 to quantify their concentrations in the brain homogenates according to the manufacturer's instructions.[1]

-

-

Immunofluorescence for Apoptosis Markers:

-

Prepare brain sections and perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking buffer (e.g., serum).

-

Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Coverslip and visualize using a fluorescence or confocal microscope.[1]

-

-

Western Blotting:

-

Extract proteins from brain tissue or cultured cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, BACE1, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).[3][4][5]

-

Conclusion

This compound, a natural lignan from Schisandra chinensis, demonstrates significant neuroprotective properties with therapeutic potential for neurodegenerative diseases. Its multifaceted mechanism of action, involving the inhibition of Aβ production, reduction of oxidative stress, and suppression of neuronal apoptosis, is mediated through the modulation of key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways. While further research is needed to fully elucidate its quantitative efficacy and detailed molecular interactions, the existing evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel neuroprotective drugs. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.

References

- 1. Multifunctional this compound enhances cognitive function in APP/PS1 transgenic mice by regulating Aβ clearance and neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin B: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan isolated from Schisandra grandiflora, has emerged as a promising natural compound with a range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer and neuroprotective effects. While quantitative data on this compound itself is limited in publicly available literature, studies on its close analogues provide significant insights into its mechanisms of action. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in its activity.

Core Biological Activities and Therapeutic Potential

This compound has been investigated for several pharmacological properties, with the most notable being its potential as an anticancer and neuroprotective agent.

Anticancer Activity

A key study synthesized a series of 1,2,3-triazole derivatives at the C-7' position of the this compound core. Among these, compound 5b exhibited superior cytotoxicity against the SIHA (human cervical cancer) cell line with a half-maximal inhibitory concentration (IC50) of 0.24 μM, a potency greater than the standard chemotherapeutic drug, doxorubicin[1].

The proposed mechanism for this anticancer activity involves the disruption of microtubule dynamics. Compound 5b was found to promote tubulin polymerization, similar to the action of paclitaxel, and induced cell cycle arrest at the G2/M phase in HeLa (human cervical cancer) cells[1]. This indicates that the this compound scaffold may target the tubulin-microtubule equilibrium, a critical process for cell division, thereby inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of this compound Analogue (Compound 5b)

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound Analogue (5b) | SIHA (Cervical Cancer) | 0.24 | [1] |

Neuroprotective Effects

This compound has shown potential in the context of neurodegenerative diseases, specifically Alzheimer's disease. A study utilizing an APP/PS1 transgenic mouse model of Alzheimer's demonstrated that this compound administration led to a significant improvement in cognitive function. The therapeutic effects were attributed to multiple mechanisms, including the inhibition of β-site APP-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β plaques, and a reduction in oxidative stress. Furthermore, this compound exhibited anti-apoptotic properties in neuronal cells.

Signaling Pathways and Mechanisms of Action

Based on studies of this compound analogues and related lignans, the following signaling pathways are implicated in its biological activities.

Tubulin Polymerization Pathway

The anticancer activity of the this compound analogue 5b is linked to its ability to promote tubulin polymerization. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division, ultimately leading to G2/M phase cell cycle arrest and apoptosis.

Caption: Proposed mechanism of anticancer action for a this compound analogue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 to 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Compound Addition: Add this compound or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization kinetics in the presence of this compound to the control to determine its effect on tubulin assembly.

Conclusion and Future Directions

This compound, a natural lignan, and its analogues have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and neuroprotection. The anticancer activity of a this compound analogue, mediated through the promotion of tubulin polymerization and subsequent cell cycle arrest, highlights a promising avenue for the development of novel antimitotic drugs. Furthermore, the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease suggest its potential for addressing complex neurodegenerative disorders.

However, a significant gap in the current research is the lack of comprehensive quantitative data for this compound itself across a wider range of biological assays and cell lines. Future research should focus on:

-

Systematic Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

-

Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by this compound in both cancer and neuronal cells.

-

In Vivo Efficacy: Conducting more extensive preclinical in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

A more detailed understanding of this compound's pharmacological profile will be crucial for its potential translation into clinical applications. The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Gomisin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis have garnered significant scientific interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] A thorough understanding of the pharmacokinetic profile and bioavailability of individual lignans like this compound is crucial for their development as therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, including detailed experimental methodologies and an exploration of the key factors influencing its systemic exposure.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide will leverage data from closely related lignans, such as Gomisin D, to provide a representative understanding of the pharmacokinetic properties of this class of compounds.

Pharmacokinetics of this compound and Related Lignans

The systemic exposure and therapeutic efficacy of this compound are governed by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

The oral bioavailability of lignans from Schisandra is often challenged by factors such as poor aqueous solubility and first-pass metabolism.[1] Studies on related compounds like Gomisin D in rats have shown that while the compound can be absorbed orally, its absolute bioavailability may be variable.[3]

Factors Influencing Bioavailability:

-

P-glycoprotein (P-gp) Efflux: P-glycoprotein, an ATP-dependent efflux transporter highly expressed in the intestinal epithelium, can actively pump xenobiotics back into the intestinal lumen, thereby limiting their absorption. Several Schisandra lignans have been identified as substrates and/or inhibitors of P-gp, suggesting that this transporter plays a significant role in their oral bioavailability.[4]

-

Cytochrome P450 (CYP) Metabolism: First-pass metabolism in the gut wall and liver, primarily mediated by CYP3A4, is a major determinant of the systemic availability of many drugs. Gomisin A, a structurally similar lignan, has been shown to be a potent inhibitor of CYP3A4.[5] The interaction of this compound with CYP enzymes is an important area for further investigation.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The lipophilic nature of dibenzocyclooctadiene lignans suggests a potential for broad tissue distribution.

Metabolism and Excretion

The metabolism of this compound is likely to occur primarily in the liver, involving phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) reactions. The resulting metabolites are then expected to be excreted through bile and urine.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents data for the structurally related lignan, Gomisin D , from a study in rats. This serves as a valuable reference for the anticipated pharmacokinetic profile of this compound.

| Parameter | Intravenous (5 mg/kg) | Intragastric (50 mg/kg) |

| Cmax (µg/L) | - | 32,795.6 ± 11,104.6 |

| Tmax (h) | 0.083 ± 0.0 | 3.0 ± 1.2 |

| AUC(0-t) (µg/L·h) | 3136.2 ± 548.7 | 32,795.6 ± 11,104.6 |

| AUC(0-∞) (µg/L·h) | 3261.1 ± 600.0 | - |

| t1/2 (h) | 5.0 ± 1.1 | 5.6 ± 2.0 |

| Vd (L/kg) | 11.2 ± 2.6 | 13.3 ± 6.2 |

| CL (L/h/kg) | 1.6 ± 0.3 | 1.5 ± 0.3 |

| Absolute Bioavailability (%) | - | 10.76% |

Data adapted from a pharmacokinetic study of Gomisin D in rats.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound pharmacokinetics and bioavailability.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on established methods for pharmacokinetic studies of small molecules in rodents.[3]

1. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250 g).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.

2. Drug Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered as a bolus injection via the tail vein at a dose of 5 mg/kg.

-

Oral (Intragastric) Administration: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 50 mg/kg.

3. Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis (Plasma Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard, e.g., diazepam) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Multiple reaction monitoring (MRM) is used to quantify the analyte and internal standard.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This protocol describes a standard method for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.

1. Cell Culture:

-

Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

-

The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².

3. Transport Study:

-

The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

This compound solution (in HBSS) is added to either the apical (AP) or basolateral (BL) chamber.

-

Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of this compound in the samples is determined by LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Signaling Pathways Modulated by this compound and Related Lignans

While direct evidence for this compound is still emerging, studies on related gomisins suggest their involvement in key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Gomisin M2, a related lignan, has been shown to downregulate the Wnt/β-catenin signaling pathway.

Caption: Wnt/β-catenin signaling pathway and potential modulation by Gomisin M2.

NF-κB and Apoptosis Signaling Pathways

The NF-κB pathway is a key regulator of inflammation and cell survival. Gomisin A and Gomisin N have been shown to modulate NF-κB signaling and induce apoptosis in cancer cells.[6]

Caption: NF-κB and Apoptosis pathways modulated by related Gomisins.

Experimental Workflows

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study.

Caco-2 Permeability Assay Workflow

Caption: Workflow for a Caco-2 cell permeability assay.

Conclusion and Future Directions

This technical guide has summarized the key aspects of this compound pharmacokinetics and bioavailability, drawing upon available data for related compounds where necessary. The provided experimental protocols offer a robust framework for conducting further preclinical studies. A significant data gap remains concerning the specific pharmacokinetic parameters of this compound. Future research should prioritize conducting a comprehensive pharmacokinetic study of purified this compound, including both intravenous and oral administration, to determine its absolute bioavailability and establish a clear ADME profile. Furthermore, elucidating the direct interactions of this compound with key drug transporters and metabolic enzymes, as well as its specific effects on cellular signaling pathways, will be critical for its successful development as a therapeutic agent.

References

- 1. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of nine lignans from Schisandra chinensis extract using ultra‐performance liquid chromatography with tandem mass spectrometry in rat plasma, urine, and gastrointestinal tract samples: Application to the pharmacokinetic study of Schisandra chinensis [agris.fao.org]

- 3. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gomisin A inhibits hypoxia/reoxygenation induced myocardial cell injury by modulating TLR4 NF κB pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Gomisin B from Schisandra chinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandra chinensis, a woody vine native to East Asia, is a well-known plant in traditional medicine. Its fruits, commonly referred to as Schisandra berries, are rich in bioactive compounds, particularly lignans. Among these, Gomisin B is a dibenzocyclooctadiene lignan that has garnered scientific interest for its potential pharmacological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Schisandra chinensis.

I. Extraction Protocols

The extraction of lignans from Schisandra chinensis can be achieved through various methods. The choice of method often depends on the desired yield, purity, and available laboratory equipment. Below are protocols for common extraction techniques.

A. Maceration Protocol

Maceration is a simple and widely used method for extracting bioactive compounds from plant materials.

Protocol:

-

Preparation of Plant Material: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.

-

Extraction:

-

Place the powdered plant material (e.g., 3.5 kg) in a suitable container.[1]

-

Add 80% aqueous ethanol at a ratio of approximately 1:3 (w/v, e.g., 10 L for 3.5 kg).[1]

-

Allow the mixture to stand at room temperature for a specified period (e.g., 5 days), with occasional agitation.[2]

-

Separate the extract from the plant residue by filtration.

-

Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the lignans.[1]

-

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

B. Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes ultrasonic waves to accelerate the extraction process, often resulting in higher yields in shorter times.

Protocol:

-

Preparation of Plant Material: Prepare dried and powdered Schisandra chinensis seeds or fruits.

-

Extraction Parameters Optimization (based on a study for Schisandrin B):

-

Procedure:

-

Mix the powdered plant material with the extraction solvent in a flask.

-

Place the flask in an ultrasonic bath set to the specified temperature and power.

-

After the extraction time, filter the mixture to separate the extract.

-

The extract can then be concentrated using a rotary evaporator.

-

II. Data Presentation: Comparison of Extraction Parameters

The following table summarizes key parameters for different extraction methods based on studies on Schisandra chinensis lignans. Note that yields can vary based on the specific plant material and precise experimental conditions.

| Parameter | Maceration | Ultrasound-Assisted Extraction (for Schisandrin B) |

| Plant Material | Dried fruits | Seeds |

| Solvent | 80% Ethanol[1] | 95% Ethanol[3] |

| Liquid-to-Solid Ratio | ~3:1 (v/w) | 5:1 (mL/g)[3] |

| Temperature | Room Temperature | 60 °C[3] |

| Time | 5 days[2] | 70 minutes[3] |

| Yield (Example for Schisandrin B) | Not specified | 5.80 mg/g[3] |

III. Purification Protocol

Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.

Silica Gel Column Chromatography

Protocol:

-

Preparation of Crude Extract: The concentrated crude extract is often resuspended in water and partitioned with a non-polar solvent like dichloromethane to enrich the lignan fraction.[2]

-

Column Preparation: Pack a glass column with silica gel, using a suitable solvent system as the mobile phase. A common eluent system for lignan separation is a gradient of petroleum ether/acetone.[3]

-

Loading and Elution:

-

Adsorb the dried, partitioned extract onto a small amount of silica gel.

-

Carefully load the sample onto the top of the prepared column.

-

Begin elution with the solvent system, starting with a low polarity and gradually increasing it. For example, a gradient of petroleum ether/acetone from 20:1 to 1:2 can be used.[2]

-

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the compound of interest (identified by comparison with a standard) and evaporate the solvent.

Crystallization